[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester” is a chemical compound that can be used in the preparation of Clotiazepam and thienylamide derivatives as cholecystokinin inhibitors .
Molecular Structure Analysis
The molecular weight of this compound is 456.94 . The molecular formula is C23H21ClN2O4S . Unfortunately, I could not find more detailed information about the molecular structure of this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its molecular structure. This compound has a molecular weight of 456.94 and a molecular formula of C23H21ClN2O4S . Unfortunately, I could not find more detailed information about the physical and chemical properties of this compound.Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, an ester of carbamic acid, occurs in fermented foods and beverages. It is genotoxic and carcinogenic for various species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The study by Weber & Sharypov (2009) discusses ethyl carbamate's occurrence, formation mechanisms, detection methods, and prevention strategies in food production to lower its levels, highlighting the critical need for safety in chemical applications within the food industry (Weber & Sharypov, 2009).
Synthesis and Structural Properties of Thiophene Derivatives
The synthesis and structural analysis of novel thiophene derivatives, including those involving chloral and substituted anilines, are detailed by Issac & Tierney (1996). This research outlines a synthetic route producing substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the potential of chloro-substituted benzoyl compounds in generating new chemical entities with possible applications in medicinal chemistry (Issac & Tierney, 1996).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and may act as weak endocrine disruptors. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, highlighting the environmental persistence of these compounds and the need for further research on their impact, which may inform the environmental safety aspects of similar ester compounds (Haman et al., 2015).
Carbamates and Acetylcholinesterase Inhibition
The interaction between carbamates and acetylcholinesterase (AChE), where carbamates act as AChE inhibitors due to the transfer and subsequent hydrolysis of the carbamoyl group, is explored by Rosenberry & Cheung (2019). This research sheds light on the therapeutic and toxicological implications of carbamates, relevant for understanding the biological activity of structurally related compounds (Rosenberry & Cheung, 2019).
Fatty Acid Esters and Toxicity
The review by Gao et al. (2019) on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) discusses their occurrence in foods, potential nephrotoxicity and testicular toxicity, and food safety concerns. This highlights the health implications of ester compounds, underscoring the importance of evaluating the safety profiles of similar chemicals (Gao et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl N-[2-[[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-2-16-12-18(21(28)17-10-6-7-11-19(17)24)22(31-16)26-20(27)13-25-23(29)30-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,25,29)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPRZPJMXDVIEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.